Enhanced Hydrophilicity and Hydrogen-Bond Capacity vs. 6-Aminopyridine-3-sulfonic acid
The introduction of the nitro group at the 5-position increases the hydrogen-bond acceptor count by 2 and the topological polar surface area (TPSA) by 45 Ų relative to 6-aminopyridine-3-sulfonic acid (CAS 16250-08-1), as determined by computed molecular properties [1][2]. The computed XLogP3 value decreases from -0.7 to -0.4, indicative of enhanced hydrophilicity that can improve aqueous solubility and substantivity in dyeing processes [1][2].
| Evidence Dimension | Computed molecular descriptors (XLogP3, H-Bond Acceptors, TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.4; H-Bond Acceptors: 7; TPSA: 147 Ų |
| Comparator Or Baseline | 6-Aminopyridine-3-sulfonic acid (XLogP3: -0.7; H-Bond Acceptors: 5; TPSA: 102 Ų) |
| Quantified Difference | ΔXLogP3: +0.3; ΔH-Acceptors: +2 (40% increase); ΔTPSA: +45 Ų (44% increase) |
| Conditions | Computed by PubChem (Cactvs / XLogP3 3.0) |
Why This Matters
Higher hydrogen-bond acceptor count and greater TPSA can directly translate to improved water solubility and stronger fiber-dye interactions, critical for reactive dye performance.
- [1] PubChem. (2026). 6-Amino-5-nitropyridine-3-sulfonic acid. Computed Properties. View Source
- [2] PubChem. (2026). 6-Aminopyridine-3-sulfonic acid. Computed Properties. View Source
